![molecular formula C17H18O9 B1255739 3-acetyl-7-beta-D-glucopyranosyloxycoumarin CAS No. 20943-16-2](/img/structure/B1255739.png)
3-acetyl-7-beta-D-glucopyranosyloxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin and related compounds involves several key steps, including glycosylation, where a sugar unit is attached to another molecule. A common method for synthesizing glycosylated coumarins involves the condensation of coumarin potassium salts with acetobromoglucose in a homogeneous medium or a liquid-liquid system using a phase-transfer catalyst (Garazd, Y., Garazd, M., & Khilya, V., 2004).
Molecular Structure Analysis
The molecular structure of glycosylated coumarins, including this compound, has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography, in particular, has provided detailed insights into the conformations and configurations of these molecules (Strumpel, M., Schmidt, H., Luger, P., & Paulsen, H., 1984).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are influenced by both the coumarin and glucopyranosyl moieties. These compounds undergo typical coumarin reactions, such as cycloadditions and electrophilic substitutions, while the glycosidic bond introduces additional reactivity, including potential for enzymatic cleavage by glycosidases (Sherman, W., & Robins, E., 1968).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and optical rotation, can be significantly affected by the glycosylation. These properties are crucial for determining the compound's suitability for various applications, including its use in chemical synthesis and biological assays.
Chemical Properties Analysis
This compound exhibits a range of chemical properties characteristic of both coumarins and glycosides. These include fluorescence, which can be used in analytical applications, and reactivity towards nucleophiles and electrophiles, which makes these compounds versatile intermediates in organic synthesis (Abdou, M., 2017).
Scientific Research Applications
Isolation and Structural Analysis
- Metabolite Isolation in Fungi: A study on Xylaria sp. fungus identified various metabolites, including a new isocoumarin glycoside similar to 3-acetyl-7-beta-D-glucopyranosyloxycoumarin. Such metabolites have potential in understanding fungal biochemistry and ecology (Wang et al., 2014).
Biological and Pharmacological Activities
- Enzymatic and Microbial Studies: A study explored the activity of a protein acetyltransferase in Mycobacterium smegmatis, which could potentially interact with compounds like this compound. This is significant for understanding bacterial protein functions (Gupta et al., 2008).
- Cholinesterase Inhibition and Calcium Channel Blocking: Certain coumarins, similar to this compound, have been identified as cholinesterase inhibitors and calcium channel blockers, suggesting potential therapeutic applications in neurological disorders (Atta‐ur‐ Rahman et al., 2006).
Potential Therapeutic Applications
- Diabetic Complications: Compounds similar to this compound have shown inhibitory activity on advanced glycation end products and aldose reductase, indicating potential in diabetic complication treatments (Jang et al., 2010).
- Nerve Growth Factor Potentiation: Some acetylated flavonoid glycosides, structurally akin to this compound, have been found to enhance nerve growth factor-mediated neurite outgrowth, suggesting neuroprotective properties (Li et al., 2004).
- Anticancer and Anti-inflammatory Properties: Flavonoids and phenolic compounds from various plants, structurally related to this compound, have shown cytotoxicity against cancer cell lines and anti-inflammatory activities (Bai et al., 2010).
Synthesis and Chemical Studies
- Synthetic Applications: The synthesis and reactions of compounds like this compound are critical in the development of new pharmacologically active molecules. Studies focus on creating new derivatives with potential biological applications (Abdou, 2017).
Mechanism of Action
Target of Action
The primary target of 3-Acetylumbelliferyl beta-D-glucopyranoside is the enzyme beta-glucosidase . This enzyme plays a crucial role in the breakdown of glucosylceramide, a type of glycosphingolipid, into glucose and ceramide .
Mode of Action
3-Acetylumbelliferyl beta-D-glucopyranoside acts as a fluorogenic substrate for beta-glucosidase . When the enzyme cleaves this compound, it releases a fluorescent product that can be measured . This fluorescence is often used to monitor the activity of the enzyme .
Biochemical Pathways
The action of 3-Acetylumbelliferyl beta-D-glucopyranoside is primarily involved in the metabolic pathway related to the breakdown of glucosylceramide . When beta-glucosidase activity is deficient, it leads to the accumulation of glucosylceramide, causing a lysosomal storage disorder known as Gaucher’s disease .
Result of Action
The cleavage of 3-Acetylumbelliferyl beta-D-glucopyranoside by beta-glucosidase results in the release of a fluorescent product . This fluorescence can be measured and used to monitor the activity of the enzyme . In the context of Gaucher’s disease, this can help in diagnosing the disease by identifying deficient enzyme activity .
Action Environment
The action of 3-Acetylumbelliferyl beta-D-glucopyranoside is influenced by the pH of the environment. The optimal pH for the activity of beta-glucosidase is acidic . Therefore, the compound is most effective in environments that mimic these conditions, such as in lysosomes where the enzyme is typically found .
properties
IUPAC Name |
3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c1-7(19)10-4-8-2-3-9(5-11(8)25-16(10)23)24-17-15(22)14(21)13(20)12(6-18)26-17/h2-5,12-15,17-18,20-22H,6H2,1H3/t12-,13-,14+,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGMGQCZKBVDT-OWVAZHOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585059 | |
Record name | 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20943-16-2 | |
Record name | 3-Acetyl-7-(β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20943-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylumbelliferyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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